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molecular formula C11H16ClNO3 B8546718 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride

2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride

Cat. No. B8546718
M. Wt: 245.70 g/mol
InChI Key: OCWRAMJOJCLYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 2-hydroxymethyl-6-isobutyl-isonicotinic acid ethyl ester (100 mg, 0.421 mmol) in 25% aq. HCl (5 mL) is stirred at 75° C. for 16 h. The solvent is removed in vacuo and the remaining residue is dried under HV to give 2-hydroxymethyl-6-isobutyl-isonicotinic acid hydrochloride (100 mg) as an oil; LC-MS: tR=0.52 min, [M+1]+=210.47.
Name
2-hydroxymethyl-6-isobutyl-isonicotinic acid ethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])[N:8]=[C:7]([CH2:15][OH:16])[CH:6]=1)C.[ClH:18]>>[ClH:18].[OH:16][CH2:15][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])[N:8]=1)[C:4]([OH:17])=[O:3] |f:2.3|

Inputs

Step One
Name
2-hydroxymethyl-6-isobutyl-isonicotinic acid ethyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)CC(C)C)CO)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC=1C=C(C(=O)O)C=C(N1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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